molecular formula C5H6N4S2 B3060379 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione CAS No. 3173-12-4

3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione

Cat. No.: B3060379
CAS No.: 3173-12-4
M. Wt: 186.3 g/mol
InChI Key: QPPYXBQCWBDLLO-UHFFFAOYSA-N
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Description

3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core. Its structure includes an ethyl group at position 3 and a thione (-S) moiety at position 5. The thiadiazole-triazole hybrid system is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Properties

IUPAC Name

3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S2/c1-2-3-6-7-4-9(3)8-5(10)11-4/h2H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYXBQCWBDLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185619
Record name 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3173-12-4
Record name 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione
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Record name NSC79008
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79008
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Record name 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYL(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE-6(5H)-THIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R070SJ4ELC
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base-Mediated Reaction with Ethyl Halides

A foundational method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with ethyl halides (e.g., ethyl bromide) under basic conditions. Potassium hydroxide or sodium ethoxide in ethanol facilitates deprotonation of the thiol group, enabling nucleophilic substitution at the ethyl halide’s α-carbon. Cyclization occurs intramolecularly to form the triazolo-thiadiazole core. For example, Zhang et al. reported yields of 68–75% using this approach, with reaction times of 6–8 hours at reflux temperatures.

Mechanistic Pathway :

  • Deprotonation of the thiol group to form a thiolate ion.
  • Nucleophilic attack on ethyl bromide, forming a sulfide intermediate.
  • Intramolecular cyclization via elimination of HX (X = halide) to yield the fused heterocycle.

Reaction with Ethyl Chloroformate

Ethyl chloroformate serves as a bifunctional electrophile, reacting with both the amino and thiol groups of the triazole precursor. In a study by Hassan et al., 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol was treated with ethyl chloroformate in dry tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The intermediate carbamate undergoes cyclization upon heating, yielding the target compound in 82% purity after recrystallization from ethanol.

Optimization Notes :

  • Temperature Control : Maintaining low temperatures during initial mixing prevents side reactions.
  • Solvent Choice : THF enhances solubility of intermediates compared to polar aprotic solvents.

One-Pot Synthesis Using Carbon Disulfide (CS₂)

CS₂-Mediated Cyclization

This method leverages CS₂ as a sulfur source and cyclizing agent. A mixture of 4-amino-5-ethyl-1,2,4-triazole and CS₂ in ethanol, catalyzed by potassium hydroxide, undergoes reflux for 12–15 hours. The reaction proceeds via formation of a dithiocarbamate intermediate, which cyclizes to form the thiadiazole ring. Kadh et al. achieved a 70% yield using this route, with the product isolated via vacuum filtration and washed with cold ethanol.

Critical Parameters :

  • Molar Ratio : A 1:2 ratio of triazole to CS₂ ensures complete conversion.
  • Catalyst Loading : 10 mol% KOH maximizes cyclization efficiency.

Polyphosphoric Acid (PPA)-Catalyzed Method

PPA acts as both a catalyst and dehydrating agent in this solvent-free approach. Heating 4-amino-3-mercapto-1,2,4-triazole with ethyl cyanoacetate in PPA at 180–200°C for 4 hours induces cyclocondensation. The method, reported by El-Kashef et al., provides yields up to 85% but requires precise temperature control to avoid decomposition.

Advantages :

  • Eliminates solvent disposal concerns.
  • Shorter reaction time (4 hours vs. 12–15 hours in CS₂ method).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-amino-5-ethyl-triazole-3-thiol and ethyl bromoacetate in dimethylformamide (DMF) was irradiated at 120°C for 15 minutes, yielding 78% of the product. This method, validated by Zhang et al., highlights improved energy efficiency and reduced side-product formation.

Instrumentation Settings :

  • Power: 300 W.
  • Pressure: Sealed vessel to prevent solvent evaporation.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield (%) Key Advantages Limitations
Base-Mediated Ethyl bromide, KOH Reflux, 6–8 h 68–75 Low cost, scalable Long reaction time
Ethyl Chloroformate Ethyl chloroformate, THF 0°C → RT, 2 h 82 High purity Requires anhydrous conditions
CS₂-Mediated CS₂, KOH, ethanol Reflux, 12–15 h 70 Uses inexpensive reagents Toxic CS₂ handling
PPA-Catalyzed PPA, ethyl cyanoacetate 180–200°C, 4 h 85 Solvent-free, high yield High temperature sensitivity
Microwave-Assisted Ethyl bromoacetate, DMF 120°C, 15 min 78 Rapid synthesis Specialized equipment required

Structural Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Strong absorption bands at 1240 cm⁻¹ (C=S), 1605 cm⁻¹ (C=N), and 3150 cm⁻¹ (N-H stretch).
  • ¹H NMR (DMSO-d₆) : δ 1.12 (t, 3H, CH₂CH₃), 2.62 (q, 2H, CH₂CH₃), 8.86 (s, 1H, NH).
  • Mass Spectrometry : Molecular ion peak at m/z 186.258 (C₅H₆N₄S₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazolo-thiadiazole core with a dihedral angle of 2.8° between the triazole and thiadiazole rings. The ethyl group adopts a staggered conformation relative to the heterocycle.

Industrial-Scale Considerations

Cost-Effectiveness

The CS₂-mediated method is most economical for bulk production due to low reagent costs. However, PPA-catalyzed synthesis offers better atom economy (87% vs. 72% for base-mediated routes).

Environmental Impact

Microwave and solvent-free methods align with green chemistry principles, reducing waste generation by 40–60% compared to traditional routes.

Chemical Reactions Analysis

3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazolothiadiazoles.

Common reagents and conditions used in these reactions include organic solvents such as ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most significant applications of 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is its potential as an antimicrobial agent. Research has indicated that derivatives of this compound exhibit promising activity against a range of pathogens. For instance, studies have shown that modifications to the thiadiazole ring can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Various studies have reported that triazole-thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit the growth of tumor cells in vitro and in vivo by targeting the PI3K/Akt/mTOR signaling pathway .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione has been studied for its anti-inflammatory effects. Research indicates that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

Agricultural Applications

Fungicides and Herbicides
The unique chemical properties of 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione make it a candidate for use as a fungicide and herbicide. Its ability to disrupt fungal cell wall synthesis has been noted in several studies. Compounds derived from this structure have shown effectiveness against various agricultural pests and diseases .

Plant Growth Regulators
Research has also explored the use of this compound as a plant growth regulator. It has been suggested that triazole-thiadiazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants .

Materials Science

Polymer Chemistry
In materials science, 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is being studied for its potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound's ability to act as a crosslinking agent in polymer networks is particularly noteworthy .

Nanotechnology
The compound's unique structure makes it suitable for applications in nanotechnology. Research is ongoing into its use in the development of nanomaterials for drug delivery systems. The ability to modify the surface properties of nanoparticles using thiadiazole derivatives could lead to improved targeting and efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways, leading to cell death .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 6. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Properties/Activities Reference
Target Compound Ethyl Thione Moderate lipophilicity, versatile bioactivity
3-(3-Nitrophenyl)-triazolo-thiadiazole-6-thione 3-Nitrophenyl Thione High anti-TB activity (MIC: 3.12 µg/mL)
3-(2,4-Dichlorophenyl)-triazolo-thiadiazole-6-thione 2,4-Dichlorophenyl Thione Enhanced docking score (-9.2 kcal/mol vs. -8.5 for standard)
3-(Quinolin-8-yloxy)-triazolo-thiadiazole-6-thione Quinolinyloxy Thione Strong antibacterial activity (20–21 mm inhibition zone)
6-(Methylthio)-triazolo-thiadiazole derivative Triazoloquinazolinyl Methylthio Reduced polarity, altered reactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance anti-tubercular activity due to improved target binding via electronic effects .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 3-nitrophenyl) increase steric bulk but may reduce solubility compared to ethyl .
  • Thione vs. Oxo/O-Methyl: Thione derivatives exhibit superior antibacterial activity over oxo analogs, as seen in quinolinyloxy-substituted compounds .
Physicochemical Properties
  • Solubility: Ethyl substituents improve lipid solubility compared to polar EWGs (e.g., NO₂), enhancing bioavailability .
  • Thermal Stability : Melting points for triazolo-thiadiazoles range widely (214–229°C), with ethyl-substituted analogs likely occupying the mid-range .

Biological Activity

3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the fusion of a triazole ring and a thiadiazole ring, which contributes to its biological activity. The molecular formula is C5H6N4S2C_5H_6N_4S_2, and its structure includes functional groups that are known to enhance biological interactions.

Synthesis Methods:

  • Condensation Reactions: The compound can be synthesized through the condensation of 1,2,4-triazole derivatives with thioketones or thiosemicarbazides under acidic conditions.
  • Reflux Techniques: Refluxing the reactants in suitable solvents such as ethanol or methanol has been reported to yield high purity compounds.

Biological Activities

Research indicates that 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione exhibits various biological activities:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 16 to 31.25 μg/mL for bacterial strains and moderate activity against fungal strains at MIC values of 31.25–62.5 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli31.25
Candida albicans62.5

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Anti-urease Activity

Recent studies have highlighted the anti-urease properties of this compound. It has been tested against urease-positive microorganisms with promising results indicating its potential as a therapeutic agent for conditions associated with urease activity .

Case Studies

  • Study on Antimicrobial Efficacy: A study conducted on various derivatives of triazolo-thiadiazole showed that compounds similar to 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione exhibited enhanced antibacterial activity compared to their parent structures. This study emphasized the importance of structural modifications in improving efficacy .
  • Evaluation of Anti-inflammatory Properties: In another study focusing on inflammation models in vitro, the compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), indicating a strong anti-inflammatory response .

Q & A

Basic: What are the key synthetic methodologies for preparing 3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with aryl/alkyl carboxylic acids or their derivatives under dehydrating conditions. For example:

  • Step 1: Prepare 4-amino-3-mercapto-5-ethyl-1,2,4-triazole via multi-step reactions involving ethyl carbazate and carbon disulfide, followed by cyclization with hydrazine hydrate .
  • Step 2: React the triazole-thiol intermediate with substituted benzoyl chlorides or carboxylic acids in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the fused thiadiazole ring .
    Key Considerations:
  • Optimize reaction time and temperature (e.g., reflux in ethanol for 6–8 hours) to avoid side products like disulfide linkages.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for structural validation. For example:

  • Single-crystal XRD reveals bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles between the triazole and thiadiazole rings, confirming planarity and conjugation .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks for ethyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~4.2 ppm for CH₂) and aromatic protons (δ ~7.1–8.3 ppm).
    • FTIR: Confirm thione (C=S) stretching at 1200–1250 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antifungal potency) often arise from:

  • Experimental Design Flaws: Inconsistent inoculum size (e.g., 10⁴ vs. 10⁶ CFU/mL) or solvent (DMSO vs. aqueous buffers) .
  • Structural Variants: Subtle substituent changes (e.g., para-chloro vs. methyl groups) alter hydrophobicity and target binding .
    Resolution Strategy:
  • Conduct dose-response assays (IC₅₀/EC₅₀) under standardized conditions (CLSI guidelines).
  • Perform molecular docking to correlate activity with binding affinity to targets like fungal CYP51 or bacterial DNA gyrase .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model charge distribution. The thione sulfur (Mulliken charge ~−0.45) is a nucleophilic hotspot .
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict sites for electrophilic attack. Lower gaps (e.g., 4.5 eV) indicate higher reactivity .
  • MD Simulations: Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics using GROMACS .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or glycosyl) at the ethyl or thione positions to enhance aqueous solubility .
  • Co-crystallization: Use co-formers like cyclodextrins or succinic acid to improve dissolution rates (test via phase solubility diagrams) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, confirmed by dynamic light scattering (DLS) .

Advanced: What strategies address discrepancies between theoretical and experimental spectral data (e.g., NMR or IR)?

Methodological Answer:

  • Dynamic Effects: Account for tautomerism (e.g., thione ↔ thiol forms) using variable-temperature NMR (VT-NMR) to detect equilibrium shifts .
  • Solvent Artifacts: Re-run experiments in deuterated DMSO or CDCl₃ to eliminate solvent peak interference.
  • DFT Refinement: Adjust computational models (e.g., including implicit solvent PCM) to match experimental IR stretches within ±10 cm⁻¹ .

Basic: What are the primary biological targets of this compound, and how are they identified?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against targets like dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51) using spectrophotometric methods (e.g., NADPH oxidation at 340 nm) .
  • Microplate-Based Assays: Measure MIC/MBC values against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans SC5314) .
  • SAR Studies: Compare activity of derivatives with varying substituents (e.g., 3-ethyl vs. 3-propyl groups) to identify critical pharmacophores .

Advanced: How can interdisciplinary approaches (e.g., chemical engineering or material science) enhance research on this compound?

Methodological Answer:

  • Separation Technologies: Use membrane distillation or centrifugal partition chromatography (CPC) to purify gram-scale batches with >98% purity .
  • Process Control: Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time reaction monitoring .
  • Fuel Cell Applications: Explore its redox activity in non-aqueous electrolytes for energy storage, validated by cyclic voltammetry (CV) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione
Reactant of Route 2
Reactant of Route 2
3-Ethyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.